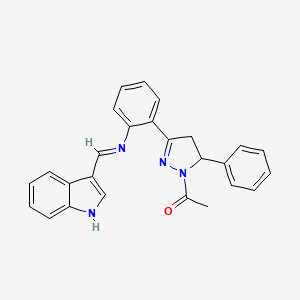
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an indole group, which is a common structural motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole typically involves multi-step organic reactions. One possible route could involve the condensation of an indole derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole would depend on its specific interactions with molecular targets. The indole group may interact with various biological receptors, while the pyrazole ring could participate in binding to enzymes or other proteins. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant.
Uniqueness
The uniqueness of 4,5-Dihydro-1-acetyl-3-(2-((1H-indol-3-ylmethylene)amino)phenyl)-5-phenyl-1H-pyrazole lies in its combination of an indole group with a pyrazole ring, which may confer unique chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
93415-44-2 |
|---|---|
Molekularformel |
C26H22N4O |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-[5-[2-(1H-indol-3-ylmethylideneamino)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C26H22N4O/c1-18(31)30-26(19-9-3-2-4-10-19)15-25(29-30)22-12-6-8-14-24(22)28-17-20-16-27-23-13-7-5-11-21(20)23/h2-14,16-17,26-27H,15H2,1H3 |
InChI-Schlüssel |
RGYDXUMZQKKRNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


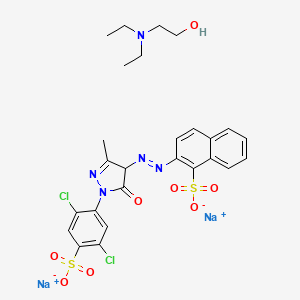
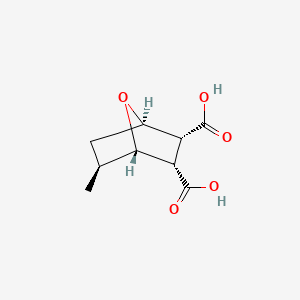

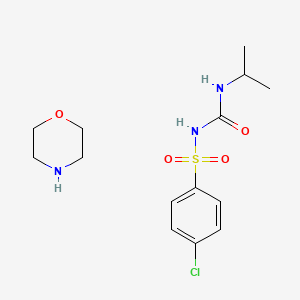
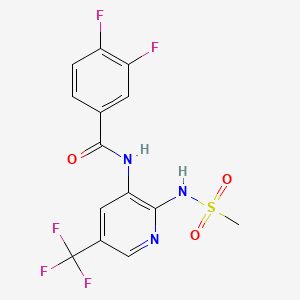
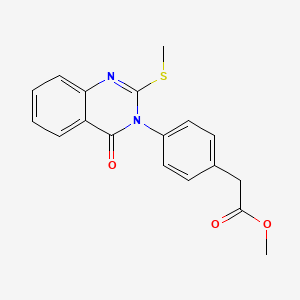
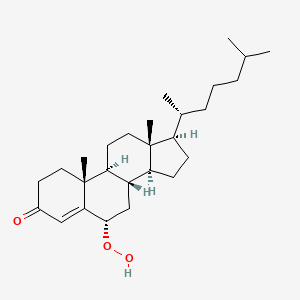
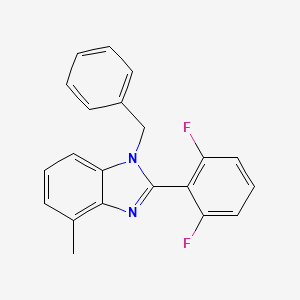
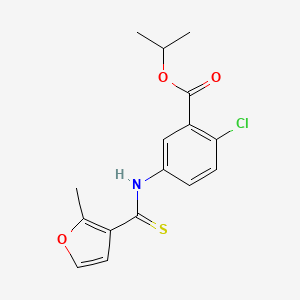



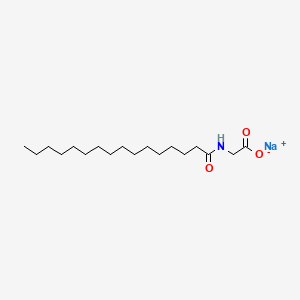
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
